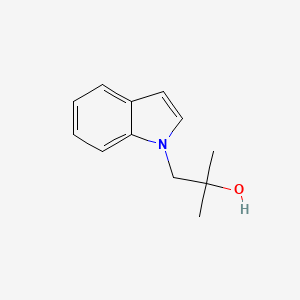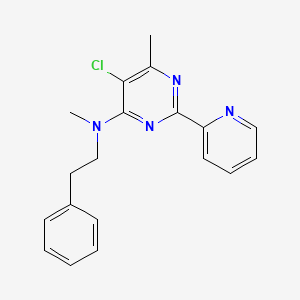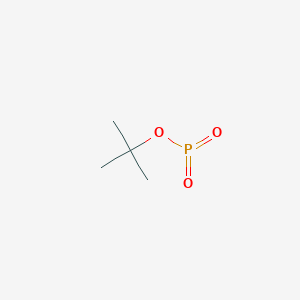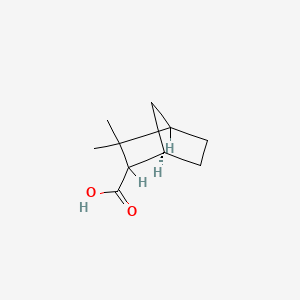
2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one is an organic compound with a unique structure that includes a fused cyclopentanone and benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one can be achieved through several methods. One common approach involves the reaction of tetramethylcyclopentadiene with an appropriate oxidizing agent. The reaction conditions typically include maintaining a temperature range of 35-40°C and using solvents like acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using chromium trioxide in acetic acid. The process is optimized to achieve high yields and purity, with careful control of reaction parameters to ensure consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo substitution reactions, particularly with halogens, to form halo-aryl derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted indenones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares a similar core structure but lacks the tetramethyl substitutions.
2,3-Dihydro-3,3,4,5-tetramethyl-1H-inden-1-one: Another closely related compound with slight structural variations.
Uniqueness
2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one is unique due to its specific tetramethyl substitutions, which confer distinct chemical properties and biological activities. These substitutions enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
711-43-3 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
4,5,6,7-tetramethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O/c1-7-8(2)10(4)13-11(9(7)3)5-6-12(13)14/h5-6H2,1-4H3 |
Clé InChI |
OSPFVPPFODDSDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C(=C1C)CCC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)



![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)


![4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14139706.png)
![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)

